molecular formula C12H14BrClO B8321438 1-Bromo-4-chloro-5-(1,1-dimethyl-allyl)-2-methoxy-benzene

1-Bromo-4-chloro-5-(1,1-dimethyl-allyl)-2-methoxy-benzene

Cat. No. B8321438
M. Wt: 289.59 g/mol
InChI Key: PDZXYMQPTSDYLK-UHFFFAOYSA-N
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Patent
US07642367B2

Procedure details

A suspension of methyltriphenylphosphonium bromide (11.4 g, 0.032 mol) in dry THF (100 mL) was cooled to 0° C. under argon. n-BuLi (2.5M, 12 mL, 0.030 mol) was added slowly. The suspension became more homogenous. The resulting clear orange solution of the ylide was stirred for another 15 min at 0° C. 2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionaldehyde (7.8 g, 0.027 mol) was dissolved in dry THF (50 mL) and added to ylide-solution. The mixture was stirred for 3 h/25° C. and the resulting suspension was quenched with MeOH (10 mL). The solvent was removed under reduced pressure and the crude product was purified by flash chromatography using n-heptane as eluent. Yield: 3.92 g (50%). GCMS: >99%
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[Br:6][C:7]1[C:8]([O:19][CH3:20])=[CH:9][C:10]([Cl:18])=[C:11]([C:13]([CH3:17])([CH3:16])[CH:14]=O)[CH:12]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Br:6][C:7]1[CH:12]=[C:11]([C:13]([CH3:17])([CH3:16])[CH:14]=[CH2:2])[C:10]([Cl:18])=[CH:9][C:8]=1[O:19][CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)C(C=O)(C)C)Cl)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.4 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting clear orange solution of the ylide was stirred for another 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to ylide-solution
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h/25° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the resulting suspension was quenched with MeOH (10 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=C(C=C(C(=C1)C(C=C)(C)C)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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